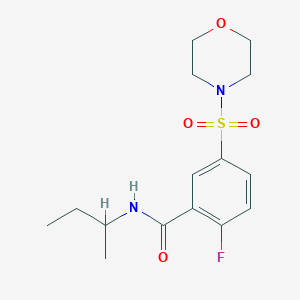
N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BHDDH and is known for its unique properties such as antibacterial, antifungal, and antitumor activities.
作用機序
The mechanism of action of BHDDH is not fully understood. However, studies have shown that BHDDH inhibits the growth of bacterial and fungal cells by damaging their cell walls. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BHDDH has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low cytotoxicity towards normal cells. BHDDH has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacterial and fungal cells by damaging their cell walls.
実験室実験の利点と制限
The advantages of using BHDDH in lab experiments include its broad-spectrum antimicrobial and antitumor activities, low toxicity, and ease of synthesis. However, the limitations of using BHDDH in lab experiments include its limited solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for research on BHDDH. These include:
1. Studying the potential use of BHDDH as a treatment for multidrug-resistant bacterial infections.
2. Investigating the potential use of BHDDH as a treatment for fungal infections.
3. Studying the potential use of BHDDH in the development of new materials such as polymers and coatings.
4. Investigating the mechanism of action of BHDDH in cancer cells.
5. Developing new methods for synthesizing BHDDH to improve its yield and purity.
Conclusion:
In conclusion, N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide is a chemical compound with unique properties that have potential applications in various fields. Its broad-spectrum antimicrobial and antitumor activities, low toxicity, and ease of synthesis make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in medicine, agriculture, and material science.
合成法
The synthesis of BHDDH involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with hexanedihydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
BHDDH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BHDDH has shown promising results as an antibacterial and antitumor agent. It has also been studied for its antifungal properties and has shown potential as a treatment for fungal infections. In agriculture, BHDDH has been studied for its potential use as a fungicide and herbicide. In material science, BHDDH has been studied for its potential use in the development of new materials such as polymers and coatings.
特性
IUPAC Name |
N,N'-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]hexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br4N4O4/c21-13-5-11(19(31)15(23)7-13)9-25-27-17(29)3-1-2-4-18(30)28-26-10-12-6-14(22)8-16(24)20(12)32/h5-10,31-32H,1-4H2,(H,27,29)(H,28,30)/b25-9+,26-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCOPINCXQRPQ-ZZULHHKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)CCCCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol](/img/structure/B6111400.png)
![3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6111416.png)
![methyl 3-({[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6111422.png)
![1-benzyl-5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6111423.png)
![potassium [2-hydroxy-3-(2-naphthyloxy)propyl]sulfamate](/img/structure/B6111424.png)
![9-(3-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6111428.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6111430.png)
![2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]nicotinamide](/img/structure/B6111433.png)
![2-bromo-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B6111442.png)
![2-hydroxy-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B6111448.png)
![3-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6111454.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6111457.png)

